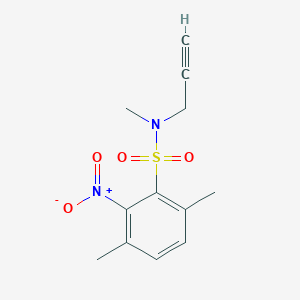![molecular formula C16H30N2O3 B7678494 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678494.png)
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea, also known as CBM-PMX, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various areas of research such as cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea involves the inhibition of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. This compound blocks the activation of AKT, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea is its potential as a cancer therapy. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea. One potential area of research is its use in combination therapy with other anti-cancer drugs. Additionally, further research is needed to determine the optimal dosage and administration method of this compound for maximum efficacy. Another area of research could be the development of more soluble derivatives of this compound for easier administration in vivo.
In conclusion, this compound is a promising compound that has shown potential in cancer treatment, neuroprotection, and inflammation. Further research is needed to determine its optimal use and potential in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea involves the reaction of cyclobutylmethylamine with 4-methoxyoxan-4-ylmethyl isocyanate, followed by the addition of 1-propan-2-ylamine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-13(2)18(11-14-5-4-6-14)15(19)17-12-16(20-3)7-9-21-10-8-16/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJMWGYKRCNJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NCC2(CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)

